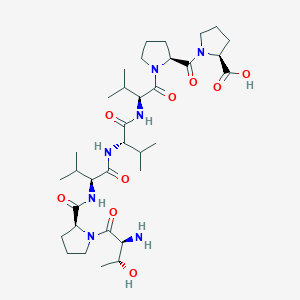
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a 3,4-dichlorophenyl group and a phenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloroaniline with benzaldehyde in the presence of a catalyst such as acetic acid. The reaction is carried out under reflux conditions, leading to the formation of the desired benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, can be employed to minimize environmental impact and improve efficiency .
化学反応の分析
Types of Reactions
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazepine oxides, while reduction can produce dihydrobenzodiazepines.
科学的研究の応用
1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. This interaction is mediated through specific binding sites on the receptor, which modulate its activity and downstream signaling pathways .
類似化合物との比較
Similar Compounds
1H-1,5-Benzodiazepine, 2,4-dimethyl-: Similar structure but with methyl groups instead of phenyl groups.
1H-1,5-Benzodiazepine, 2,3-dihydro-2-phenyl-: Lacks the 3,4-dichlorophenyl group.
1H-1,5-Benzodiazepine, 2,3-dihydro-4-phenyl-: Similar but without the dichlorophenyl group.
Uniqueness
The presence of the 3,4-dichlorophenyl group in 1H-1,5-Benzodiazepine, 2-(3,4-dichlorophenyl)-2,3-dihydro-4-phenyl- imparts unique chemical properties, such as increased lipophilicity and altered binding affinity to the GABA receptor. These characteristics can influence the compound’s pharmacokinetic and pharmacodynamic profiles, making it distinct from other benzodiazepine derivatives .
特性
CAS番号 |
905726-85-4 |
|---|---|
分子式 |
C21H16Cl2N2 |
分子量 |
367.3 g/mol |
IUPAC名 |
2-(3,4-dichlorophenyl)-4-phenyl-2,3-dihydro-1H-1,5-benzodiazepine |
InChI |
InChI=1S/C21H16Cl2N2/c22-16-11-10-15(12-17(16)23)21-13-20(14-6-2-1-3-7-14)24-18-8-4-5-9-19(18)25-21/h1-12,21,25H,13H2 |
InChIキー |
YGMIJXRYPJWQLC-UHFFFAOYSA-N |
正規SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


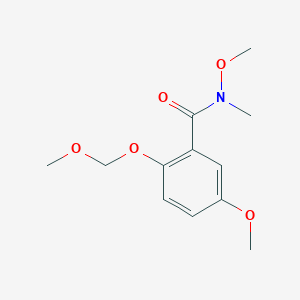
![4-(Furan-2-yl)-2-[4-(trifluoromethyl)anilino]but-3-enenitrile](/img/structure/B14187119.png)
![1-(4-Fluoro-3-methylphenyl)-3-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B14187122.png)
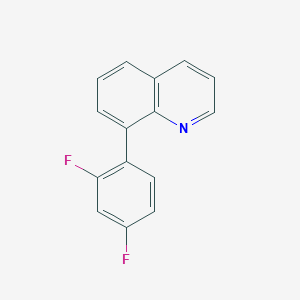

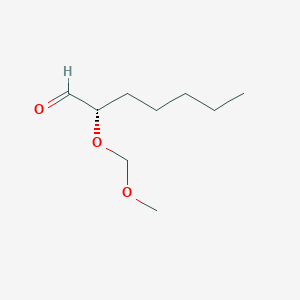
![2-{(E)-[(2-Hydroxypropyl)imino]methyl}-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187147.png)
![2,2-Dimethyl-N-[3-(trimethoxysilyl)propyl]propanamide](/img/structure/B14187151.png)

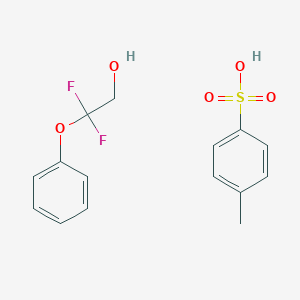

![1-[(1R,2S,5R)-3-Oxo-8-oxabicyclo[3.2.1]oct-6-en-2-yl]pyrrolidin-2-one](/img/structure/B14187168.png)

